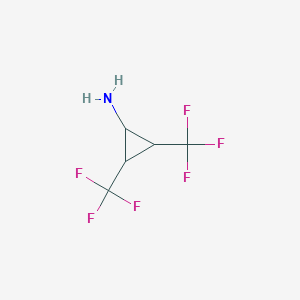
2,3-Bis(trifluoromethyl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(trifluoromethyl)cyclopropan-1-amine is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a cyclopropane ring, along with an amine group. This compound is notable for its unique structure and the presence of fluorine atoms, which impart distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(trifluoromethyl)cyclopropan-1-amine typically involves cyclopropanation reactions. One common method is the reaction of 2-trifluoromethyl-1,3-conjugated enynes with trifluoromethyl diazomethane (CF₃CHN₂) under solvent-controlled conditions . This reaction proceeds via a [2+1] cycloaddition mechanism, resulting in the formation of the cyclopropane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis(trifluoromethyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the amine group to other functional groups, such as amides.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amine oxides, while reduction can produce amides or other derivatives.
Aplicaciones Científicas De Investigación
2,3-Bis(trifluoromethyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in designing drugs with improved metabolic stability and bioavailability.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its fluorinated nature.
Mecanismo De Acción
The mechanism by which 2,3-Bis(trifluoromethyl)cyclopropan-1-amine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to stronger binding interactions with target proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
1-(Trifluoromethyl)cyclopropanamine: Similar structure but with only one trifluoromethyl group.
2,2-Bis(trifluoromethyl)cyclopropan-1-amine: Similar but with different positioning of the trifluoromethyl groups.
Uniqueness
2,3-Bis(trifluoromethyl)cyclopropan-1-amine is unique due to the presence of two trifluoromethyl groups on adjacent carbon atoms of the cyclopropane ring. This configuration imparts distinct electronic and steric properties, making it particularly useful in applications requiring high chemical stability and specific molecular interactions.
Propiedades
Fórmula molecular |
C5H5F6N |
|---|---|
Peso molecular |
193.09 g/mol |
Nombre IUPAC |
2,3-bis(trifluoromethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C5H5F6N/c6-4(7,8)1-2(3(1)12)5(9,10)11/h1-3H,12H2 |
Clave InChI |
XHURJIIQBRIVGW-UHFFFAOYSA-N |
SMILES canónico |
C1(C(C1N)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-N-(cyclopropylmethyl)-4-[(cyclopropylmethyl)amino]benzene-1-sulfonamide](/img/structure/B13164624.png)
![1-(8-Azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B13164634.png)
![1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane](/img/structure/B13164635.png)

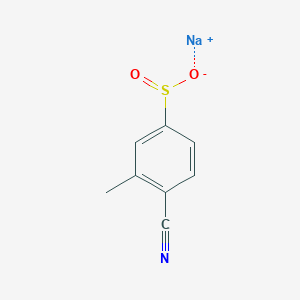
![5-[(3-Methylbutanamido)methyl]thiophene-2-sulfonyl chloride](/img/structure/B13164640.png)
![(2E)-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]-4-propoxyphenyl]acrylic acid](/img/structure/B13164644.png)

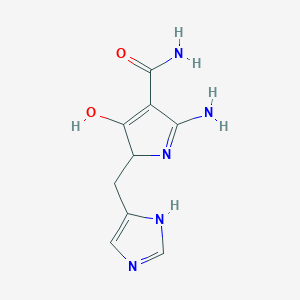
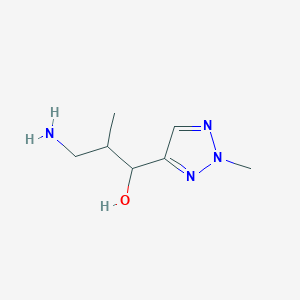
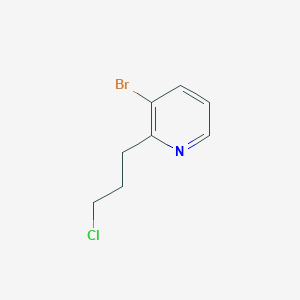
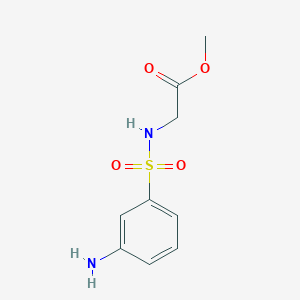
![4-{3-Azabicyclo[3.1.0]hexan-3-yl}thiophene-2-carbaldehyde](/img/structure/B13164687.png)
